

"1-(1H-indazol-3-yl)ethanone" physical and chemical properties

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Compound of Interest

Compound Name: 1-(1H-indazol-3-yl)ethanone

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An In-depth Technical Guide to 1-(1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of **1-(1H-indazol-3-yl)ethanone** (CAS: 4498-72-0). It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Compound Identification and Chemical Structure

1-(1H-indazol-3-yl)ethanone is an organic compound featuring an indazole core substituted with an ethanone group at the 3-position.^[1] The indazole moiety, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry, known for contributing to a wide range of biological activities.^{[1][2]}

- IUPAC Name: **1-(1H-indazol-3-yl)ethanone**^{[3][4]}
- Synonyms: 3-Acetylindazole, Ethanone, 1-(1H-indazol-3-yl)-^{[1][3]}
- CAS Number: 4498-72-0^{[1][3][5][6]}

Physical and Chemical Properties

The key physical and chemical properties of **1-(1H-indazol-3-yl)ethanone** are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂ O	[1][3][5][6][7]
Molecular Weight	160.17 g/mol	[3][5][6]
Appearance	Solid	[4][8]
Boiling Point	348.8 °C at 760 mmHg	[5][7]
Density	1.3 ± 0.1 g/cm ³	[7]
Solubility	Moderately soluble in organic solvents.	[1]
Storage Conditions	Store at 2-8°C or sealed in a dry place at room temperature.	[4][6]
Purity (Commercial)	Available at ≥97% purity.	[4][9]
InChI Key	BJEQUPDOOXOTLG-UHFFFAOYSA-N	[3][4][5]
SMILES	CC(=O)C1=NNC2=CC=CC=C2 21	[1][3][5]

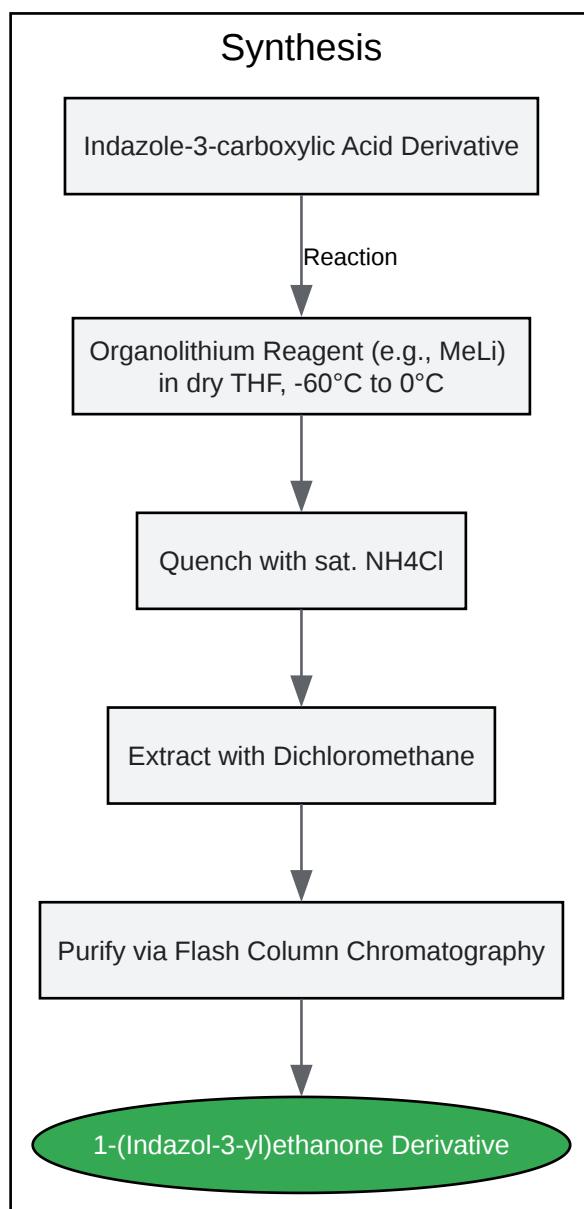
Synthesis and Experimental Protocols

While a specific protocol for **1-(1H-indazol-3-yl)ethanone** is not detailed in the provided literature, a general methodology can be inferred from the synthesis of structurally related N-alkylated analogs.[10] The following represents a plausible synthetic approach.

3.1 General Synthesis of 1-Alkyl-1H-indazoles

A common route involves the reaction of an appropriate indazole carboxylic acid with an organolithium reagent. For example, 1-(1-Methyl-1H-indazol-3-yl)ethanone can be synthesized by treating 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a cold, dry tetrahydrofuran (THF) solution under a nitrogen atmosphere.[10] The reaction is typically quenched with a saturated ammonium chloride solution, followed by extraction and purification via flash column chromatography.[10]

General Synthesis Workflow for Indazole Ethanones



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Caption: General workflow for the synthesis of 1-(indazol-3-yl)ethanone derivatives.

Spectroscopic Analysis Protocols

Direct experimental spectral data for **1-(1H-indazol-3-yl)ethanone** is not readily available in public databases. However, standard analytical techniques can be employed for its characterization. The following protocols are generalized methodologies for acquiring spectroscopic data.[11]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure and proton/carbon environments.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
 - Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal integrations.

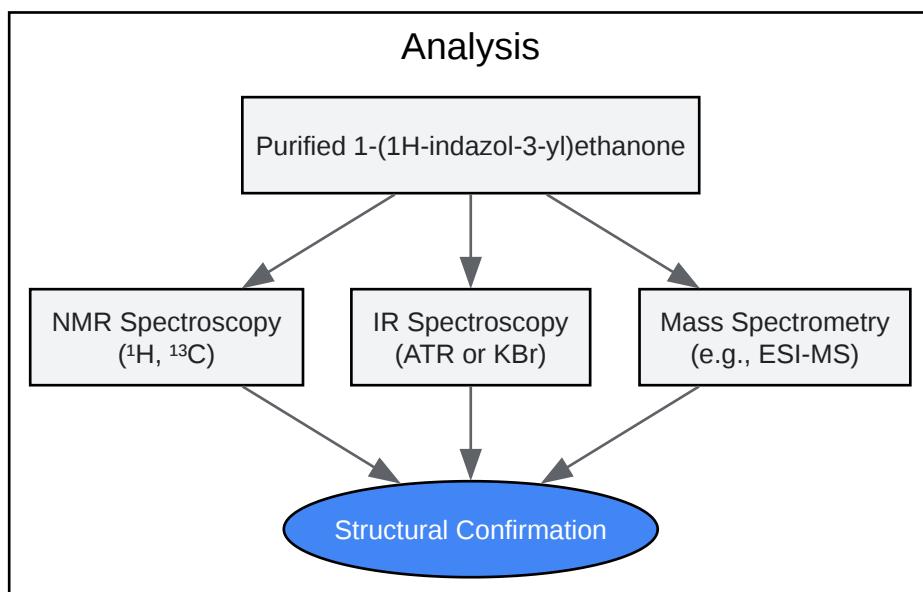
4.2 Infrared (IR) Spectroscopy

- Objective: To identify characteristic functional groups.
- Methodology:
 - Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid sample on the crystal or prepare a KBr pellet by grinding 1-2 mg of the sample with ~150 mg of dry KBr.
 - Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm^{-1}).
 - Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (ketone), and aromatic C-H bonds.

4.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
 - Data Acquisition: Obtain the mass spectrum, including the molecular ion peak $[M+H]^+$ or $[M]^+$.
 - Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Spectroscopic Analysis Workflow



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